Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and subsequent methylation. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals for treating various diseases, including neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
- Methyl 2-(dimethylamino)pyrimidine-5-carboxylate
- Ethyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate
- 2,4,6-Tris(dimethylamino)pyrimidine
Comparison: Compared to similar compounds, Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate is unique due to its high degree of substitution, which can enhance its reactivity and biological activity. The presence of three dimethylamino groups makes it more versatile in chemical reactions and potentially more effective in its applications .
Properties
CAS No. |
87846-99-9 |
---|---|
Molecular Formula |
C12H21N5O2 |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H21N5O2/c1-15(2)9-8(11(18)19-7)10(16(3)4)14-12(13-9)17(5)6/h1-7H3 |
InChI Key |
GDIAIJUXYRKTPN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=NC(=N1)N(C)C)N(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.